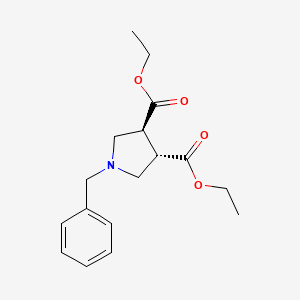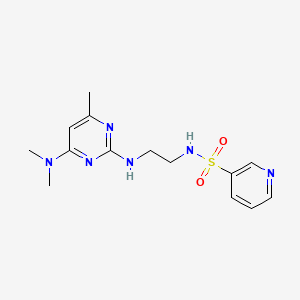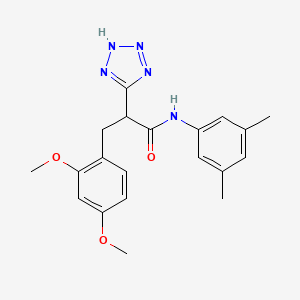
diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two ester groups and a benzyl substituent. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Mécanisme D'action
Target of Action
The compound diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is a derivative of the nonproteinogenic amino acid 3S,4S-dihydroxy-L-homotyrosine . This compound is known to target the β-glucan synthase complex, a membrane-bound protein complex that catalyzes the formation of the main polysaccharide component of the fungal cell wall .
Mode of Action
The compound interacts with its target by selectively removing the benzylic alcohol of the nonproteinogenic amino acid 3S,4S-dihydroxy-L-homotyrosine . This interaction restores the efficacy of echinocandins, a class of antifungal drugs, against a large panel of echinocandin-resistant Candida strains .
Biochemical Pathways
The compound affects the biochemical pathway of β-glucan synthesis in fungi. By inhibiting the β-glucan synthase complex, it disrupts the formation of the fungal cell wall, leading to the death of the fungus .
Result of Action
The result of the compound’s action is the inhibition of the β-glucan synthase complex, leading to the disruption of the fungal cell wall and the death of the fungus . This makes it a potential candidate for the treatment of fungal infections, particularly those caused by echinocandin-resistant strains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (3S,4S)-pyrrolidine-3,4-diol.
Protection: The hydroxyl groups of the diol are protected using suitable protecting groups.
Benzylation: The protected diol is then benzylated using benzyl bromide in the presence of a base such as sodium hydride.
Esterification: The final step involves esterification of the protected and benzylated diol with diethyl oxalate under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles in the presence of a base like sodium hydride in an aprotic solvent.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Diols or alcohol derivatives.
Substitution: Benzyl-substituted derivatives.
Applications De Recherche Scientifique
Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: Employed in the production of specialty chemicals and advanced materials.
Comparaison Avec Des Composés Similaires
Diethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological contexts.
Benzylpyrrolidine: Lacks the ester groups, reducing its versatility in chemical reactions.
Pyrrolidine-3,4-dicarboxylate derivatives: Various derivatives with different substituents can exhibit different reactivity and biological activity.
Uniqueness: Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is unique due to its combination of ester and benzyl groups, which confer specific chemical reactivity and biological activity. Its chiral nature also allows for enantioselective interactions in biological systems, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELSODIWMVNCI-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1C(=O)OCC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B3019388.png)


![2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide](/img/structure/B3019394.png)





![2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide](/img/structure/B3019403.png)
![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide](/img/structure/B3019404.png)


